d6-2-Aminobutyric acid
Overview
Description
Scientific Research Applications
1. Plant Stress Relief and Metabolic Study
d6-2-Aminobutyric acid, specifically D6-GABA, has been used in research to investigate the uptake, translocation, and metabolism of exogenous GABA in plants. It's particularly useful in studying how GABA relieves stress symptoms caused by environmental factors in plants. D6-GABA can be easily distinguished from non-labeled GABA, allowing for detailed analysis of its movement and conversion in plant systems, as shown in a study involving Mexican lime seedlings (Hijaz & Killiny, 2020).
2. Pharmaceutical Intermediate Production
This compound serves as an important intermediate in pharmaceutical production. A study highlighted an efficient method for synthesizing d‐2‐Aminobutyric acid with high optical purity, using cheaper starting materials and generating fewer by-products. This approach is significant for producing this unnatural amino acid, which is crucial in pharmaceuticals (Chen et al., 2017).
3. Neurotransmitter Function and Vitamin B6 Relationship
Research dating back to 1964 explored the role of γ-aminobutyric acid (γABA) in the central nervous system. This work speculated on the connection between γABA and vitamin B6 in controlling neuronal excitability, forming a foundation for later studies on neurotransmitters (Roberts, Wein, & Simonsen, 1964).
4. Bioactive Compound in Foods
Gamma-aminobutyric acid, a non-protein amino acid similar to this compound, has been extensively studied for its physiological functions and health benefits, including a notable hypotensive effect. This has led to the development of GABA-enriched food products (Diana, Quílez, & Rafecas, 2014).
5. Microbial Fermentation Research
Gamma-aminobutyric acid, similar in structure and function to this compound, is also produced via microbial fermentation. This method is gaining attention for its use in creating additives for food, pharmaceuticals, and livestock, using renewable resources like glucose. This approach is considered mild and environmentally friendly (Luo et al., 2021).
6. Biomarker for Osteoporosis
Aminobutyric acids have been studied as potential biomarkers for osteoporosis. A study developed a method for screening these acids, finding correlations with bone mineral density and fractures, highlighting their role in the diagnosis and treatment of osteoporosis (Wang et al., 2020).
7. One-Pot Production Systems for Pharmaceuticals
The production of L-2-aminobutyric acid, similar to this compound, has been achieved through one-pot production systems. This method is cost-effective and offers high yields, making it a promising approach for industrial requirements in pharmaceutical production (Tao, Jiang, Zhu, & Yang, 2014).
Mechanism of Action
Target of Action
d6-2-Aminobutyric acid, also known as d6-GABA, primarily targets the γ-Aminobutyric acid sub-type A receptors (GABA A Rs) in the central nervous system (CNS) . These receptors are the most prominent inhibitory neurotransmitter receptors in the CNS . They are a family of ligand-gated ion channels with significant physiological and therapeutic implications .
Mode of Action
This compound interacts with its targets, the GABA A Rs, by binding to these receptors . This binding action results in the opening of a central chloride ion channel that is gated by the GABA neurotransmitter . The opening of this channel leads to an influx of chloride ions into the neuron, which hyperpolarizes the neuron and makes it less likely to fire . This results in an overall inhibitory effect on neural activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system . This system is critical in neurodevelopmental disorders . Changes in GABA synthesis or release may have a significant effect on normal brain function . Furthermore, the molecular interactions and pharmacological effects caused by drugs like this compound are extremely complex due to the structural heterogeneity of the receptors .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary result of the action of this compound is the inhibition of neural activity through its action on GABA A Rs . This can lead to effects such as reduced anxiety, sedation, and muscle relaxation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, stress has been shown to induce the production of β-aminobutyric acid in plants . This suggests that environmental stressors could potentially influence the action, efficacy, and stability of this compound.
Safety and Hazards
Future Directions
Research on GABA and its derivatives, including d6-2-Aminobutyric acid, is ongoing. One review discusses the physiological functions, preparation methods, enrichment methods, metabolic pathways, and applications of GABA, shedding light on developing GABA-enriched plant varieties and food products, and providing insights for efficient production of GABA through synthetic biology approaches . Another paper discusses the use of deuterium-labeled GABA to study the alleviation of abiotic stress resistance in horticultural crops .
Biochemical Analysis
Biochemical Properties
d6-2-Aminobutyric acid plays a significant role in biochemical reactions, particularly in the synthesis and metabolism of amino acids. It interacts with several enzymes, including glutamate decarboxylase, which converts glutamate to gamma-aminobutyric acid (GABA). This interaction is crucial for maintaining the balance of excitatory and inhibitory signals in the nervous system. Additionally, this compound is involved in the synthesis of other non-proteinogenic amino acids, contributing to various metabolic pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of GABA receptors, which are critical for inhibitory neurotransmission in the central nervous system. This modulation can affect neuronal excitability and synaptic plasticity, impacting processes such as learning and memory. Furthermore, this compound can alter the expression of genes involved in neurotransmitter synthesis and degradation, thereby influencing overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It can act as an agonist or antagonist at GABA receptors, depending on the specific receptor subtype and cellular context. This binding can lead to changes in ion channel activity, resulting in altered neuronal excitability. Additionally, this compound can inhibit or activate enzymes involved in amino acid metabolism, leading to changes in the levels of key metabolites and influencing cellular metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can be metabolized to other compounds, such as succinic acid, over time. Long-term exposure to this compound can lead to changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity. These temporal effects are important for understanding the long-term impact of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance inhibitory neurotransmission and reduce neuronal excitability, leading to anxiolytic and anticonvulsant effects. At high doses, this compound can cause toxicity, leading to adverse effects such as sedation, motor impairment, and respiratory depression. These dosage-dependent effects are critical for determining the therapeutic potential and safety of this compound in clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the GABA shunt, which is a crucial pathway for the synthesis and degradation of GABA. It interacts with enzymes such as glutamate decarboxylase and GABA transaminase, which are essential for maintaining the balance of excitatory and inhibitory neurotransmitters in the brain. Additionally, this compound can be metabolized to succinic acid, which enters the tricarboxylic acid cycle and contributes to cellular energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by GABA transporters, which facilitate its movement across cell membranes and into neurons and glial cells. Once inside the cells, this compound can accumulate in specific compartments, such as synaptic vesicles, where it can modulate neurotransmitter release and synaptic transmission .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytosol and mitochondria, where it participates in metabolic reactions and neurotransmitter synthesis. The targeting of this compound to specific subcellular compartments is mediated by targeting signals and post-translational modifications, which ensure its proper localization and function within the cell .
Properties
IUPAC Name |
2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i1D3,2D2,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCKQJZIFLGMSD-LIDOUZCJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.